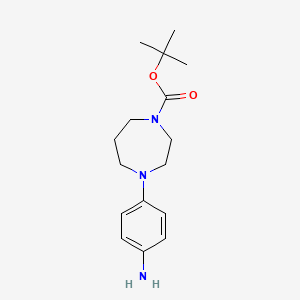![molecular formula C9H7ClF3NO B6165173 N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride CAS No. 1235712-89-6](/img/new.no-structure.jpg)
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl chloride group through a methylamine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride typically involves the reaction of 4-(trifluoromethyl)aniline with phosgene in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with methylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product. Safety measures are also crucial due to the use of toxic reagents like phosgene.
化学反应分析
Types of Reactions
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carbamic acid derivative.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines or alcohols, and catalysts like palladium for coupling reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamoyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks.
科学研究应用
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to modify pharmacokinetic properties of therapeutic agents.
作用机制
The mechanism of action of N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive in substitution and coupling reactions. Molecular targets and pathways involved include interactions with enzymes and receptors in biological systems, although detailed studies are still ongoing to fully elucidate these mechanisms .
相似化合物的比较
Similar Compounds
Similar compounds include other carbamoyl chlorides and trifluoromethyl-substituted aromatic compounds. Examples are:
- N-methyl-N-[4-(trifluoromethyl)phenyl]carbamate
- N-methyl-N-[4-(trifluoromethyl)phenyl]urea
Uniqueness
What sets N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride apart is its unique combination of a trifluoromethyl group and a carbamoyl chloride moiety. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
1235712-89-6 |
|---|---|
分子式 |
C9H7ClF3NO |
分子量 |
237.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



